4-Bromothiophene-3-carboxylic acid
Overview
Description
“4-Bromothiophene-3-carboxylic acid” is a chemical compound with the empirical formula C5H3BrO2S . It is a halogenated heterocycle . The CAS Number of this compound is 16694-17-0 .
Synthesis Analysis
The synthesis of thiophene derivatives, including “4-Bromothiophene-3-carboxylic acid”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “4-Bromothiophene-3-carboxylic acid” consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI string of the compound is InChI=1S/C5H3BrO2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2H, (H,7,8)
.
Physical And Chemical Properties Analysis
“4-Bromothiophene-3-carboxylic acid” is a solid substance . It has a molecular weight of 207.05 g/mol . The melting point of the compound is between 158-163 °C .
Scientific Research Applications
Application in Organic Chemistry
Summary of the Application
4-Bromothiophene-3-carboxylic acid is used as a precursor in the synthesis of diverse heterocycles. Heterocycles are key structural elements in many natural products and pharmaceuticals. The ability to synthesize them efficiently is crucial in the field of organic chemistry .
Methods of Application or Experimental Procedures
The synthesis of diverse heterocycles from 4-Bromothiophene-3-carboxylic acid involves a nucleophilic cyclization strategy. Lactams and ene-imines are accessed in a few steps from a common precursor, and these moieties are further elaborated to directly provide pyrroles or pyridines .
Results or Outcomes
The use of 4-Bromothiophene-3-carboxylic acid in the synthesis of diverse heterocycles has been successful. The nucleophilic cyclization strategy has proven to be an efficient method for the synthesis of lactams and ene-imines, which can be further elaborated to provide pyrroles or pyridines .
Application in Material Science
Summary of the Application
Thiophene derivatives, including 4-Bromothiophene-3-carboxylic acid, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Methods of Application or Experimental Procedures
In material science, thiophene derivatives are often used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The specific methods of application or experimental procedures can vary greatly depending on the specific type of device being fabricated.
Results or Outcomes
The use of thiophene derivatives in material science has led to significant advancements in the field of organic electronics. For example, they have been used to improve the performance and efficiency of OLEDs and OFETs .
Application in Medicinal Chemistry
Summary of the Application
Thiophene-based analogs, including 4-Bromothiophene-3-carboxylic acid, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application or Experimental Procedures
In medicinal chemistry, thiophene derivatives are often used in the synthesis of drugs with various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Results or Outcomes
The use of thiophene derivatives in medicinal chemistry has led to the development of several important drugs. For example, suprofen, which has a 2-substit
Application in Laboratory Chemicals
Summary of the Application
4-Bromothiophene-3-carboxylic acid is used as a laboratory chemical . It is often used in research and development labs for various experiments due to its reactivity and ability to form complex structures .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific type of experiment being conducted. It is often used in reactions that require a brominated thiophene derivative .
Results or Outcomes
The use of 4-Bromothiophene-3-carboxylic acid in laboratory chemicals has led to the development of various complex structures and has contributed to advancements in chemical research .
Application in Food, Drug, Pesticide or Biocidal Product Use
Summary of the Application
4-Bromothiophene-3-carboxylic acid is used in the production of food, drugs, pesticides, or biocidal products . It is often used as a precursor or intermediate in the synthesis of these products .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific type of product being produced. It is often used in reactions that require a brominated thiophene derivative .
Results or Outcomes
The use of 4-Bromothiophene-3-carboxylic acid in the production of food, drugs, pesticides, or biocidal products has led to the development of various products that are beneficial to society .
Safety And Hazards
properties
IUPAC Name |
4-bromothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBIZVFQQBCAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168205 | |
Record name | 4-Bromo-3-thenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-3-carboxylic acid | |
CAS RN |
16694-17-0 | |
Record name | 4-Bromo-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16694-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-thenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016694170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3-thenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-thenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-3-THENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6W43FRG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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